molecular formula C7H13ClF3N B12071314 2-(Trifluoromethyl)cyclohexanamine hydrochloride

2-(Trifluoromethyl)cyclohexanamine hydrochloride

Cat. No.: B12071314
M. Wt: 203.63 g/mol
InChI Key: SASXCISXVMPRCP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C7H13ClF3N. It is a derivative of cyclohexanamine, where a trifluoromethyl group is attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another approach involves the alkylation of ammonia using cyclohexanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce cyclohexylamines .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .

Properties

Molecular Formula

C7H13ClF3N

Molecular Weight

203.63 g/mol

IUPAC Name

2-(trifluoromethyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H

InChI Key

SASXCISXVMPRCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)N.Cl

Origin of Product

United States

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